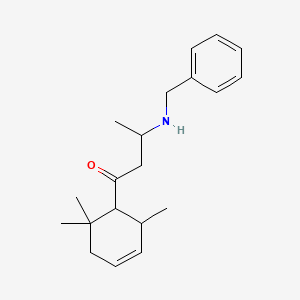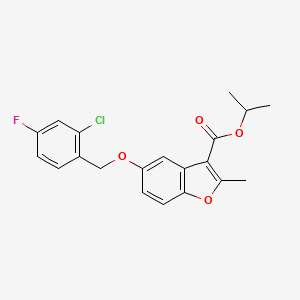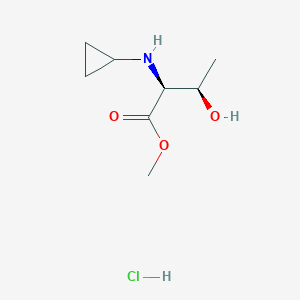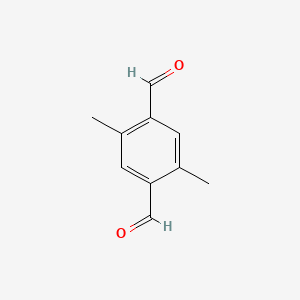![molecular formula C23H23N3O3 B2495513 1-[(2,5-ジメチルフェニル)メチル]-N-(3-アセトアミドフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド CAS No. 941930-86-5](/img/structure/B2495513.png)
1-[(2,5-ジメチルフェニル)メチル]-N-(3-アセトアミドフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and multiple aromatic rings. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:
Condensation reactions: These are used to form the pyridine ring.
Amidation reactions: These introduce the carboxamide group.
Substitution reactions: These are used to attach the aromatic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to increase efficiency.
化学反応の分析
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of different oxidation states of the compound.
Reduction: This can be used to modify the functional groups present in the compound.
Substitution: This can involve the replacement of one substituent with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways or metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-[(2,5-dimethylphenyl)methyl]-N-(3-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.
特性
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-8-16(2)19(11-15)14-26-13-18(9-10-22(26)28)23(29)25-21-6-4-5-20(12-21)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDBKLYBBKGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2495436.png)



![5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2495442.png)



![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)
